molecular formula C8H7BrN2O B13678277 7-Bromo-N-methylbenzo[d]isoxazol-3-amine

7-Bromo-N-methylbenzo[d]isoxazol-3-amine

Katalognummer: B13678277
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: SPFPGLOYXVMBQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-N-methylbenzo[d]isoxazol-3-amine is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound, with a bromine and a methyl group attached to the isoxazole ring, has garnered interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N-methylbenzo[d]isoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-N-methylbenzo[d]isoxazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted isoxazole derivatives, while oxidation or reduction can lead to different functionalized isoxazole compounds .

Wissenschaftliche Forschungsanwendungen

7-Bromo-N-methylbenzo[d]isoxazol-3-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Bromo-N-methylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromo-N-methylbenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group and bromine atom contribute to its unique properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H7BrN2O

Molekulargewicht

227.06 g/mol

IUPAC-Name

7-bromo-N-methyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H7BrN2O/c1-10-8-5-3-2-4-6(9)7(5)12-11-8/h2-4H,1H3,(H,10,11)

InChI-Schlüssel

SPFPGLOYXVMBQR-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NOC2=C1C=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.